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Compound of Interest

Compound Name: 3-Chloroquinoline-2-carbaldehyde

Cat. No.: B2492661 Get Quote

Introduction
3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic compound that serves as a

crucial intermediate in the synthesis of a wide array of novel chemical entities with significant

pharmacological potential. Its quinoline core is a privileged scaffold in medicinal chemistry,

appearing in numerous approved drugs. The presence of a reactive aldehyde group at the 2-

position and a chlorine atom at the 3-position makes it a valuable building block for generating

diverse molecular architectures through various chemical transformations.

A thorough understanding of the structural and electronic properties of 3-chloroquinoline-2-
carbaldehyde is paramount for its effective utilization in drug discovery and development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its

molecular structure and confirming its identity and purity. This in-depth technical guide provides

a comprehensive overview of the spectroscopic data of 3-chloroquinoline-2-carbaldehyde,

intended for researchers, scientists, and professionals in the field of drug development. The

guide will delve into the interpretation of the spectral data and provide field-proven insights into

the experimental methodologies for acquiring them.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering

system for the 3-chloroquinoline-2-carbaldehyde molecule is essential. The following
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diagram, generated using the DOT language, illustrates the molecular structure with the IUPAC

numbering convention.

Caption: Molecular structure of 3-chloroquinoline-2-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-chloroquinoline-2-carbaldehyde, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-chloroquinoline-2-carbaldehyde is characterized by signals in the

aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing

effects of the quinoline nitrogen, the chlorine atom, and the aldehyde group.

Table 1: ¹H NMR Spectroscopic Data for 3-chloroquinoline-2-carbaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.59 s 1H CHO

8.79 s 1H H-4

8.12 d 1H H-8

8.03 d 1H H-5

7.99 t 1H H-6

7.74 t 1H H-7

Data obtained in CDCl₃ at 300 MHz.[1]

Interpretation of the ¹H NMR Spectrum:

Aldehyde Proton (CHO): The singlet at δ 10.59 ppm is highly deshielded, which is

characteristic of an aldehyde proton.[1] Its singlet nature is due to the absence of adjacent
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protons.

H-4 Proton: The singlet at δ 8.79 ppm is assigned to the H-4 proton.[1] This proton is

significantly deshielded due to the anisotropic effect of the quinoline ring system and the

electron-withdrawing nature of the adjacent nitrogen and the chlorine at the 3-position.

Aromatic Protons (H-5 to H-8): The protons on the benzo-fused ring appear as a set of

coupled multiplets between δ 7.74 and 8.12 ppm. The downfield shifts of H-5 and H-8 are

consistent with their positions in the quinoline ring system. The triplet multiplicity for H-6 and

H-7, and doublet for H-5 and H-8 are as expected for this substitution pattern.[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for 3-chloroquinoline-2-carbaldehyde

Chemical Shift (δ) ppm Assignment

189.3 - 189.5 C=O (Aldehyde)

~150-155 C-2

~148-150 C-8a

~138-140 C-4

~130-135 C-6, C-7

~128-130 C-4a, C-5, C-8

~125-128 C-3

Note: Complete, explicitly assigned ¹³C NMR data for the unsubstituted 3-chloroquinoline-2-
carbaldehyde is not readily available in the searched literature. The aldehyde carbon signal is

reported in studies of its derivatives.[2] The other chemical shifts are estimated based on

typical values for quinoline and substituted aromatic systems.

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon: The signal in the range of δ 189.3 - 189.5 ppm is characteristic of an

aldehyde carbonyl carbon.[2]

Aromatic Carbons: The remaining signals in the aromatic region (δ ~125-155 ppm)

correspond to the ten carbons of the quinoline ring system. The exact assignment requires

two-dimensional NMR experiments such as HSQC and HMBC. The carbons directly

attached to the nitrogen (C-2 and C-8a) and the chlorine (C-3) are expected to show

significant shifts due to the electronegativity of these atoms.

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring NMR spectra of a solid

sample like 3-chloroquinoline-2-carbaldehyde.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

3-chloroquinoline-2-carbaldehyde (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm, high precision)

Pasteur pipette

Small vial

Cotton or glass wool plug

Procedure:

Sample Preparation:

Accurately weigh the required amount of 3-chloroquinoline-2-carbaldehyde into a clean,

dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
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Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

Filtration:

Place a small, tight plug of glass wool into a Pasteur pipette.

Filter the sample solution through the pipette into a clean NMR tube to remove any

particulate matter. This step is crucial for achieving good spectral resolution.

Sample Loading:

Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection

region of the NMR probe.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, a sufficient

signal-to-noise ratio is achieved with 8 to 16 scans.

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower

natural abundance of the ¹³C isotope. The acquisition time can range from 20 minutes to

several hours depending on the sample concentration.

Causality Behind Experimental Choices:

Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal that would

obscure the analyte signals in ¹H NMR. The deuterium signal is also used by the

spectrometer to lock the magnetic field frequency, ensuring stability during the experiment.
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Filtration: The removal of solid particles is critical as they can distort the magnetic field

homogeneity, leading to broad spectral lines and poor resolution.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 3-chloroquinoline-2-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

2820, 2738 Medium C-H stretch (aldehyde)

1690 Strong C=O stretch (aldehyde)

1600-1450 Medium-Strong
C=C and C=N stretch

(aromatic ring)

~750 Strong C-Cl stretch

Data obtained using KBr pellet method.[1]

Interpretation of the IR Spectrum:

Aldehyde Group: The two medium intensity bands at 2820 and 2738 cm⁻¹ are characteristic

of the C-H stretching vibration of an aldehyde, often referred to as Fermi doublets. The

strong absorption at 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic

aldehyde.[1]

Aromatic Ring: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N

stretching vibrations within the quinoline ring system.[1]

C-Cl Bond: The strong absorption around 750 cm⁻¹ is attributed to the C-Cl stretching

vibration.

Experimental Protocol for Attenuated Total Reflectance
(ATR)-IR Spectroscopy
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ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

Objective: To obtain an IR spectrum to identify the functional groups.

Materials:

3-chloroquinoline-2-carbaldehyde (a small amount of solid)

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Sample Application:

Place a small amount of the solid 3-chloroquinoline-2-carbaldehyde onto the center of

the ATR crystal.

Use the pressure arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal surface.

Data Acquisition:

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a

spectrum with a good signal-to-noise ratio.

Cleaning:
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Retract the pressure arm and remove the sample.

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate

solvent.

Causality Behind Experimental Choices:

ATR Technique: This method is ideal for solid samples as it requires no sample preparation

like grinding with KBr. The evanescent wave penetrates a short distance into the sample,

providing a high-quality spectrum.

Pressure Application: Applying pressure ensures intimate contact between the sample and

the ATR crystal, which is necessary for a strong and reproducible IR signal.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in structural elucidation. For 3-chloroquinoline-2-carbaldehyde,

Electron Impact (EI) ionization is a suitable method.

Expected Molecular Ion Peak: The molecular formula of 3-chloroquinoline-2-carbaldehyde is

C₁₀H₆ClNO. The nominal molecular weight is 191 g/mol . Due to the isotopic abundance of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a

molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of

approximately 3:1.

Proposed Fragmentation Pathway:

Aromatic aldehydes typically undergo α-cleavage, leading to the loss of a hydrogen radical or

the entire formyl group. Chloro-substituted aromatic compounds can lose a chlorine radical or

HCl. Based on these principles, a plausible fragmentation pathway is proposed below.
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[C₁₀H₆ClNO]⁺˙
m/z 191/193

[C₁₀H₅ClNO]⁺
m/z 190/192

- H˙

[C₉H₅ClN]⁺˙
m/z 162/164

- CHO˙

[C₁₀H₆NO]⁺
m/z 156

- Cl˙

[C₉H₆ClN]⁺˙
m/z 163/165

- CO

[C₈H₄Cl]⁺
m/z 127/129

- HCN

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway for 3-chloroquinoline-2-carbaldehyde under

EI.

Interpretation of the Fragmentation Pathway:

[M]⁺˙ (m/z 191/193): The molecular ion peak, showing the characteristic 3:1 isotopic pattern

for chlorine.

[M-H]⁺ (m/z 190/192): Loss of a hydrogen radical from the aldehyde group (α-cleavage).

[M-CHO]⁺˙ (m/z 162/164): Loss of the formyl radical (α-cleavage).

[M-Cl]⁺ (m/z 156): Loss of a chlorine radical.

[M-H-CO]⁺˙ (m/z 163/165): Subsequent loss of carbon monoxide from the [M-H]⁺ ion.

[M-CHO-HCN]⁺ (m/z 127/129): Loss of hydrogen cyanide from the [M-CHO]⁺˙ ion, a

common fragmentation for nitrogen-containing heterocycles.

Experimental Protocol for Electron Impact Mass
Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:
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3-chloroquinoline-2-carbaldehyde (a small amount of solid)

Volatile solvent (e.g., methanol or dichloromethane)

Sample vial

Procedure:

Sample Introduction:

For a solid probe analysis, a small amount of the sample is placed in a capillary tube

which is then inserted into the ion source.

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas

chromatograph (GC) coupled to the mass spectrometer (GC-MS).

Ionization:

The sample is vaporized in the high vacuum of the ion source.

A beam of high-energy electrons (typically 70 eV) is directed at the gaseous sample

molecules.

The electron impact causes the ejection of an electron from the molecule, forming a

radical cation (molecular ion).

Mass Analysis:

The positively charged ions are accelerated out of the ion source and into the mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier, and the signal is processed to

generate the mass spectrum.
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Causality Behind Experimental Choices:

Electron Impact (EI): EI is a "hard" ionization technique that imparts significant energy to the

molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern

serves as a molecular "fingerprint" that can be used for structural elucidation and library

matching.

70 eV Electron Energy: This standard energy is used because it provides good ionization

efficiency and produces consistent, library-searchable fragmentation patterns for a wide

range of organic molecules.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated

framework for the structural characterization of 3-chloroquinoline-2-carbaldehyde. The ¹H

NMR spectrum clearly defines the proton environment, while the IR spectrum confirms the

presence of key functional groups. Although detailed ¹³C NMR and experimental mass spectral

data are not fully available in the literature, the provided information and proposed

fragmentation pathway offer a solid basis for the identification of this important synthetic

intermediate. The detailed experimental protocols, grounded in established scientific principles,

are designed to enable researchers to acquire high-quality spectroscopic data, ensuring the

integrity and reliability of their scientific investigations. This guide serves as a valuable resource

for scientists engaged in the synthesis and application of quinoline-based compounds in the

pursuit of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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